4-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one
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Overview
Description
The compound you mentioned contains a benzimidazole group, a pyrrolidinone group, and a propenyl group. Benzimidazole is a heterocyclic aromatic organic compound that is an important part of many drugs and has diverse biological activities . Pyrrolidinone is a five-membered lactam and a common structural motif in many pharmaceuticals and natural products. The propenyl group is a hydrocarbon structure that could contribute to the overall lipophilicity of the compound.
Scientific Research Applications
Cancer Therapy Research
The development of PARP inhibitors for cancer treatment has been a significant area of research. The compound ABT-888, a related benzimidazole derivative, demonstrates high potency against PARP-1 and PARP-2 enzymes, offering potential in cancer therapy through enhanced DNA damage in cancer cells when used in combination with other chemotherapeutics (Penning et al., 2009).
Agricultural Applications
In agriculture, benzimidazole derivatives like Carbendazim (MBC) and Tebuconazole (TBZ) are used to control fungal diseases. The encapsulation of these fungicides in solid lipid nanoparticles and polymeric nanocapsules has been explored to improve their delivery and reduce environmental toxicity (Campos et al., 2015).
Material Science
Benzimidazole derivatives have been explored for their applications in material science, such as in the development of soluble polyimides containing benzimidazole rings. These materials show promise for use as interlevel dielectrics due to their good adhesion to copper and low dielectric constants (Chung et al., 2001).
Antimicrobial and Anticancer Agents
Benzimidazole compounds have been synthesized and evaluated for their DNA-binding properties, showing potential as antimicrobial and anticancer agents. These compounds interact with DNA through intercalative and groove binding modes, offering a pathway for the development of new chemotherapeutics (Mahmood et al., 2019).
Corrosion Inhibition
The application of benzimidazole derivatives in corrosion inhibition has been studied, particularly for protecting metals in acidic environments. These compounds show excellent efficacy in preventing corrosion, offering potential for industrial applications (Chaouiki et al., 2020).
Mechanism of Action
Properties
IUPAC Name |
4-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O/c1-2-11-24-13-16(12-20(24)26)21-23-18-9-5-6-10-19(18)25(21)14-15-7-3-4-8-17(15)22/h2-10,16H,1,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SADPRRIEFPCQNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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